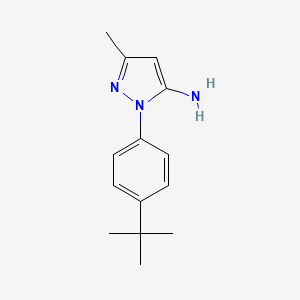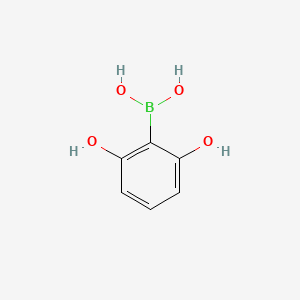
Ácido (2,6-dihidroxi fenil)borónico
Descripción general
Descripción
(2,6-Dihydroxyphenyl)boronic acid is a useful research compound. Its molecular formula is C6H7BO4 and its molecular weight is 153.93 g/mol. The purity is usually 95%.
The exact mass of the compound (2,6-Dihydroxyphenyl)boronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (2,6-Dihydroxyphenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,6-Dihydroxyphenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones de detección
Ácido (2,6-dihidroxi fenil)borónico: se utiliza ampliamente en aplicaciones de detección debido a su capacidad para formar complejos con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro . Esta propiedad se explota tanto en ensayos homogéneos como en sistemas de detección heterogéneos. Por ejemplo, los ácidos bórnicos se pueden utilizar para detectar los niveles de glucosa en sangre, lo que los hace valiosos para el control de la diabetes.
Etiquetado biológico
La interacción del compuesto con los dioles también permite su uso en el etiquetado biológico . Se puede conjugar a diversas biomoléculas, lo que permite a los investigadores rastrear y observar los procesos biológicos en tiempo real, lo que es crucial para comprender las funciones celulares y la progresión de las enfermedades.
Manipulación y modificación de proteínas
Los investigadores utilizan This compound para la manipulación y modificación de proteínas . Al formar enlaces covalentes reversibles con las proteínas, se puede utilizar para alterar las estructuras, funciones o interacciones de las proteínas, lo que es beneficioso para estudiar la dinámica de las proteínas y desarrollar intervenciones terapéuticas.
Tecnologías de separación
En el campo de las tecnologías de separación, This compound se emplea por sus propiedades de unión selectivas . Se puede utilizar en cromatografía para separar mezclas complejas en función de la afinidad de los componentes hacia los ácidos bórnicos, lo que es particularmente útil en la purificación de biomoléculas como los ácidos nucleicos y las proteínas.
Desarrollo de terapias
La interacción de los ácidos bórnicos con las moléculas biológicas tiene un potencial terapéutico . Por ejemplo, se pueden diseñar para interferir con las vías de señalización celular o inhibir enzimas que son esenciales para la supervivencia de los patógenos, ofreciendo una vía para desarrollar nuevos fármacos.
Sistemas de liberación controlada
This compound: también es un bloque de construcción en polímeros para sistemas de liberación controlada . Estos sistemas pueden responder a la presencia de dioles, como la glucosa, para regular la liberación de insulina, lo que es un enfoque prometedor para el tratamiento de la diabetes.
Mecanismo De Acción
Target of Action
Boronic acids are known for their ability to complex with saccharides and form cyclic boronic esters or cyclic boronate ions . This suggests that (2,6-Dihydroxyphenyl)boronic acid may interact with saccharides or other compounds containing diol groups.
Mode of Action
The interaction of (2,6-Dihydroxyphenyl)boronic acid with its targets involves the formation of boronic esters or boronate ions . This process is reversible and can lead to changes in the properties of the target molecule.
Biochemical Pathways
The ability of boronic acids to form complexes with saccharides suggests that they may influence carbohydrate metabolism or other pathways involving saccharides .
Result of Action
The formation of boronic esters or boronate ions could potentially alter the function of target molecules and lead to changes at the cellular level .
Action Environment
The action, efficacy, and stability of (2,6-Dihydroxyphenyl)boronic acid can be influenced by various environmental factors. These include pH, temperature, and the presence of other molecules that can interact with boronic acids . For example, the formation of boronic esters is pH-dependent, and the stability of these esters can be affected by changes in temperature .
Análisis Bioquímico
Biochemical Properties
(2,6-Dihydroxyphenyl)boronic acid plays a significant role in biochemical reactions due to its ability to interact with a variety of biomolecules. It forms five-membered boronate esters with diols, which are commonly found in saccharides and catechols . This interaction is crucial for the compound’s use in sensing and detection of analytes, interference in signaling pathways, and enzyme inhibition. For instance, (2,6-Dihydroxyphenyl)boronic acid can bind to the diol groups in saccharides, allowing it to act as a sensor for glucose and other sugars .
Cellular Effects
The effects of (2,6-Dihydroxyphenyl)boronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to interfere with the activity of certain enzymes, leading to changes in metabolic flux and gene expression patterns . Additionally, (2,6-Dihydroxyphenyl)boronic acid can affect cellular signaling by binding to specific receptors or proteins involved in signal transduction.
Molecular Mechanism
At the molecular level, (2,6-Dihydroxyphenyl)boronic acid exerts its effects through binding interactions with biomolecules. It forms reversible covalent bonds with diol-containing compounds, which can lead to enzyme inhibition or activation . This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins. The ability of (2,6-Dihydroxyphenyl)boronic acid to form stable complexes with its targets makes it a powerful tool for studying molecular mechanisms in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2,6-Dihydroxyphenyl)boronic acid can change over time. The stability and degradation of this compound are important factors to consider in experimental design. Studies have shown that (2,6-Dihydroxyphenyl)boronic acid is relatively stable under standard laboratory conditions, but its activity can decrease over time due to hydrolysis or other degradation processes . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments.
Dosage Effects in Animal Models
The effects of (2,6-Dihydroxyphenyl)boronic acid vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which (2,6-Dihydroxyphenyl)boronic acid can become harmful. These findings underscore the importance of careful dosage control in experimental studies.
Metabolic Pathways
(2,6-Dihydroxyphenyl)boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and cellular metabolism . The compound’s ability to modulate metabolic pathways makes it a valuable tool for studying cellular metabolism and energy homeostasis.
Transport and Distribution
Within cells and tissues, (2,6-Dihydroxyphenyl)boronic acid is transported and distributed through interactions with specific transporters or binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution of (2,6-Dihydroxyphenyl)boronic acid is crucial for optimizing its use in biochemical assays and therapeutic applications.
Subcellular Localization
The subcellular localization of (2,6-Dihydroxyphenyl)boronic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, as it may interact with different biomolecules depending on its cellular context . Studies have shown that (2,6-Dihydroxyphenyl)boronic acid can localize to the cytoplasm, nucleus, or other organelles, where it exerts its biochemical effects.
Propiedades
IUPAC Name |
(2,6-dihydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO4/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,8-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACIZIJMWGZWBDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657019 | |
| Record name | (2,6-Dihydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
848409-34-7 | |
| Record name | (2,6-Dihydroxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dihydroxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B1386857.png)
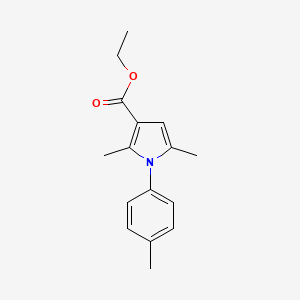
![4-{1-[(Isopropylamino)carbonyl]piperidin-4-yl}benzoic acid](/img/structure/B1386860.png)
![4-[5-(Propionylamino)pyridin-2-yl]benzoic acid](/img/structure/B1386862.png)
![(1-[(4-Fluorophenyl)sulfonyl]piperidin-3-YL)acetic acid](/img/structure/B1386865.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]butan-2-amine](/img/structure/B1386867.png)

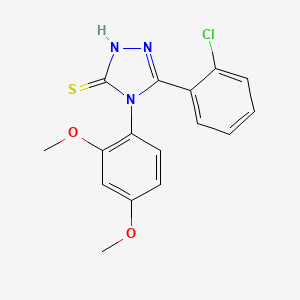
![4-(1,3-Benzodioxol-5-yl)-5-[(1-naphthyloxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1386871.png)
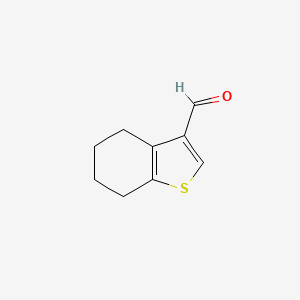

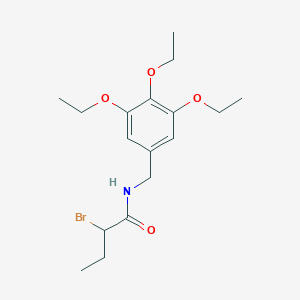
![5-[3-(Propionylamino)phenyl]nicotinic acid](/img/structure/B1386877.png)
